1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid
Overview
Description
1’,3’-Dimethyl-1,4’-bipiperidine-4-carboxylic acid is a chemical compound that belongs to the class of bipiperidine derivatives.
Preparation Methods
The synthesis of 1’,3’-Dimethyl-1,4’-bipiperidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the alkylation of piperidine derivatives followed by carboxylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. These methods are designed to meet the demands of pharmaceutical and chemical industries, where high purity and reproducibility are crucial .
Chemical Reactions Analysis
1’,3’-Dimethyl-1,4’-bipiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction rates and yields .
Scientific Research Applications
1’,3’-Dimethyl-1,4’-bipiperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and kinetics.
Biology: The compound is used in the development of biochemical assays and as a probe to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 1’,3’-Dimethyl-1,4’-bipiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
1’,3’-Dimethyl-1,4’-bipiperidine-4-carboxylic acid can be compared with other bipiperidine derivatives, such as:
1,4’-Bipiperidine-1’-carboxylic acid: This compound lacks the dimethyl substitution, which may result in different chemical reactivity and biological activity.
1,3’-Dimethyl-1,4’-bipiperidine-4-carboxamide: The carboxamide derivative may exhibit different solubility and pharmacokinetic properties compared to the carboxylic acid.
1,3’-Dimethyl-1,4’-bipiperidine-4-methanol:
The uniqueness of 1’,3’-Dimethyl-1,4’-bipiperidine-4-carboxylic acid lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-(1,3-dimethylpiperidin-4-yl)piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-10-9-14(2)6-5-12(10)15-7-3-11(4-8-15)13(16)17/h10-12H,3-9H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGKQQPFLTVXDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1N2CCC(CC2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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